

Technical Guide: Tinidazole Reference Standard

Certificate of Analysis

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Compound of Interest

Compound Name: *Tinidazole (Standard)*

Cat. No.: *B151819*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical tests, methodologies, and specifications outlined in a Certificate of Analysis (CoA) for a Tinidazole reference standard. The information is synthesized from pharmacopeial monographs and analytical literature to serve as a detailed resource for the proper evaluation and utilization of Tinidazole reference standards in a laboratory setting.

Introduction to Tinidazole and Reference Standards

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class. It is effective against a variety of anaerobic bacteria and protozoa. A reference standard for Tinidazole is a highly purified and well-characterized material used as a benchmark for identity, strength, quality, and purity in analytical procedures. The Certificate of Analysis for a reference standard is a critical document that provides evidence of its suitability for its intended use.

Quantitative Data Summary

The following tables summarize the typical quantitative data and acceptance criteria for a Tinidazole reference standard as specified in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Table 1: Identification and Physicochemical Properties

Test	Method	Acceptance Criteria
Melting Range	USP <741> / EP 2.2.14	125°C to 128°C[1]
Infrared Absorption	USP <197K> / EP 2.2.24	The infrared absorption spectrum corresponds to that of the Tinidazole reference standard[1][2].
UV-Vis Absorption	USP / EP 2.2.25	The UV spectrum of a solution in methanol exhibits an absorption maximum at approximately 310 nm[1][2].

Table 2: Assay and Purity

Test	Method	Acceptance Criteria
Assay (on dried basis)	Non-aqueous Titration (USP/EP)	98.0% to 101.0% (USP)[1] / 98.5% to 101.5% (EP, calculated with reference to the dried substance)
Loss on Drying	USP <731> / EP 2.2.32	Not more than 0.5%[1][2]
Residue on Ignition / Sulphated Ash	USP <281> / EP 2.4.14	Not more than 0.1%[1][2]
Heavy Metals	USP <231>, Method II / EP 2.4.8	Not more than 0.002% (20 ppm)[1][2]

Table 3: Impurities

Test	Method	Acceptance Criteria
Related Compounds (USP)	Thin-Layer Chromatography (TLC)	The Rf value and intensity of the principal spot correspond to the standard. Limits are placed on any secondary spots.
Related Substances (EP)	High-Performance Liquid Chromatography (HPLC)	Impurity A: $\leq 0.2\%$, Impurity B: $\leq 0.2\%$, Unspecified impurities: $\leq 0.10\%$, Total impurities: $\leq 0.4\%$ ^[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

3.1 Assay by Non-Aqueous Titration (Potentiometric)

This method is a standard procedure for the assay of Tinidazole in the absence of water.

- Principle: The basic nitrogen atom in the imidazole ring of Tinidazole is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically.
- Reagents and Apparatus:
 - 0.1 N Perchloric Acid VS (Volumetric Solution)
 - Glacial Acetic Acid
 - Potentiometer with suitable electrodes
- Procedure:
 - Accurately weigh approximately 150 mg of the Tinidazole reference standard.

- Dissolve the weighed sample in 25.0 mL of glacial acetic acid.
- Titrate the solution with 0.1 N perchloric acid VS, determining the endpoint potentiometrically[1].
- Perform a blank determination to make any necessary corrections.
- Calculation: Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of $C_8H_{13}N_3O_4S$ [1].

3.2 Related Substances by High-Performance Liquid Chromatography (HPLC) (EP Method)

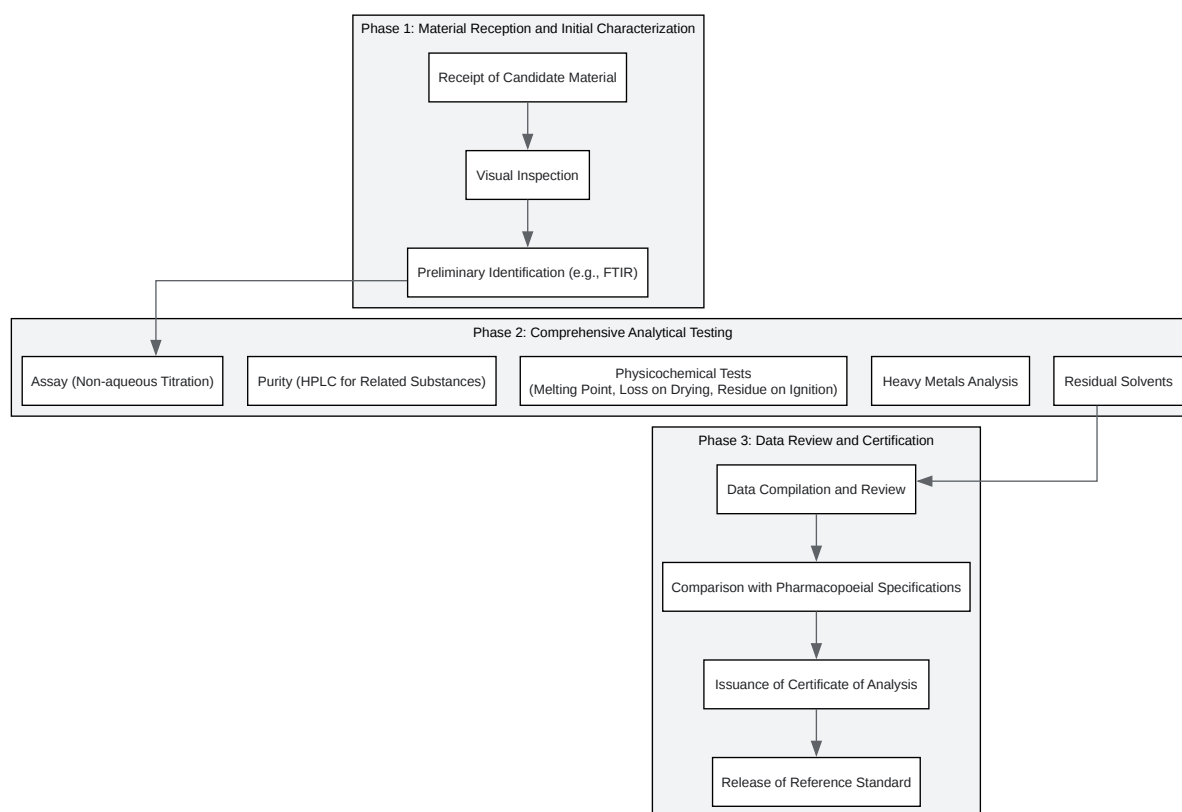
This method is used to separate and quantify specified and unspecified impurities in the Tinidazole reference standard.

- Principle: Reversed-phase chromatography is used to separate Tinidazole from its related substances. Detection is performed using a UV spectrophotometer.
- Chromatographic Conditions:
 - Column: Octylsilyl silica gel for chromatography (5 μ m), 0.25 m x 3.0 mm[2].
 - Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 10:20:70 (v/v/v) [2].
 - Flow Rate: 0.5 mL/min[2].
 - Detection: UV at 320 nm[2].
 - Injection Volume: 20 μ L[2].
- Solution Preparation:
 - Test Solution: Dissolve 10.0 mg of the substance in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase[2].
 - Reference Solutions: Prepare a series of dilutions of the test solution and solutions of specified impurity reference standards (e.g., Tinidazole Impurity A and B) as per the pharmacopoeial monograph[2].

- **System Suitability:** The resolution between the peaks for impurity A and impurity B in the chromatogram of the reference solution should be at least 2.0[2].
- **Analysis:** Inject the test and reference solutions into the chromatograph and record the chromatograms. Compare the peak areas of any impurities in the test solution to the peak areas of the principal peaks in the reference solutions to determine the percentage of each impurity[2].

Mandatory Visualizations

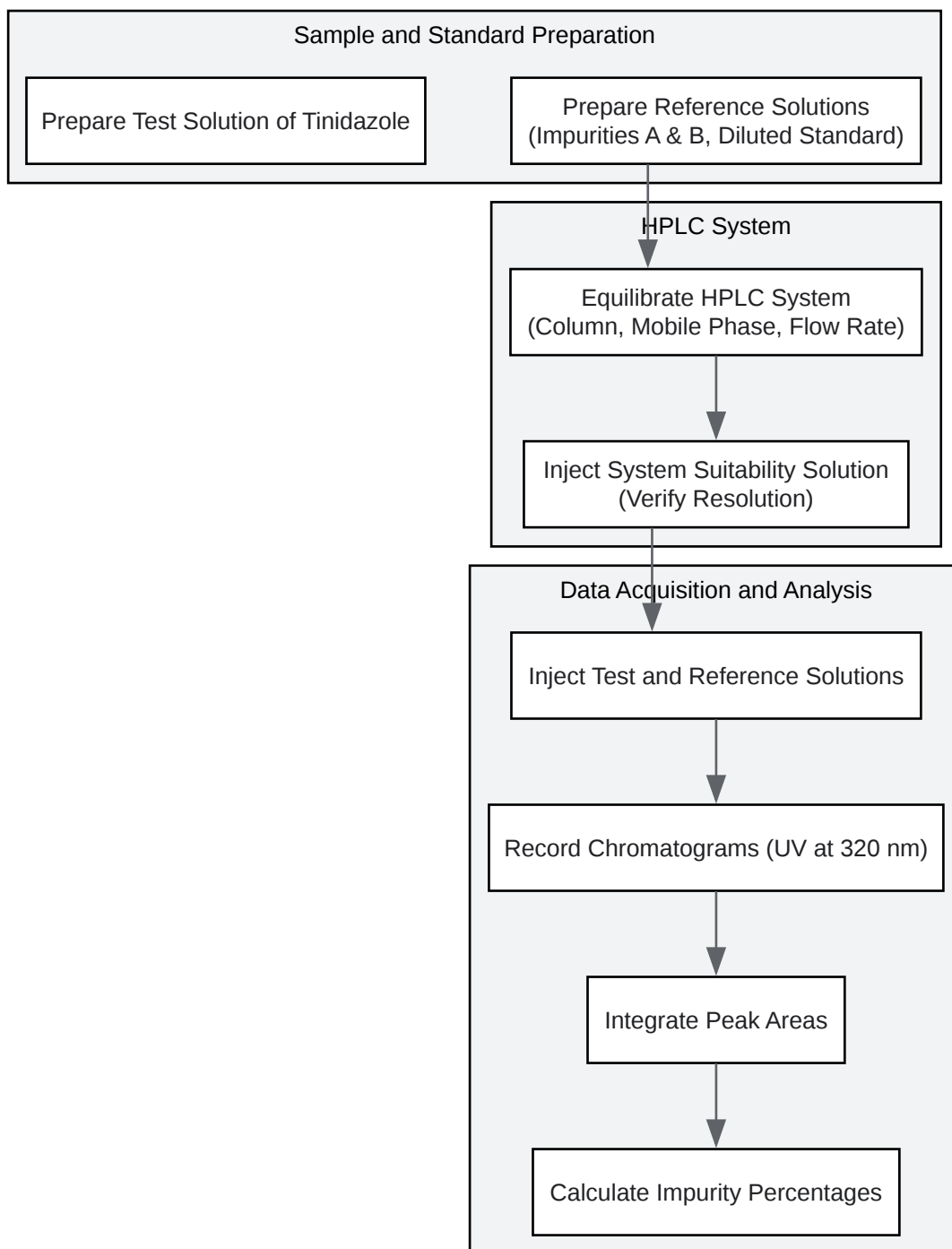
Diagram 1: Certification Workflow for Tinidazole Reference Standard



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Caption: Workflow for the certification of a Tinidazole reference standard.

Diagram 2: HPLC Analysis Workflow for Related Substances



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Caption: Workflow for HPLC analysis of Tinidazole related substances.

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References

- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. drugfuture.com [drugfuture.com]
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